molecular formula C15H18N4O2S B13940795 Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- CAS No. 60176-55-8

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-

Cat. No.: B13940795
CAS No.: 60176-55-8
M. Wt: 318.4 g/mol
InChI Key: GFBPQSPLFUXJAQ-UHFFFAOYSA-N
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Description

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-, is a substituted urea derivative characterized by a methyl group at the N1 position and a complex substituent at the N3 position. The N3 substituent comprises an imidazole ring linked via a thioacetyl group to a 2,4-dimethylphenyl (2,4-xylyl) moiety. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which may confer unique physicochemical and biological properties.

Properties

CAS No.

60176-55-8

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C15H18N4O2S/c1-10-4-5-12(11(2)8-10)19-7-6-17-15(19)22-9-13(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21)

InChI Key

GFBPQSPLFUXJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsThe use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound incorporating functional groups of both urea and imidazole derivatives. The presence of the imidazole ring suggests potential biological activity. The compound features a methyl group attached to the urea nitrogen and an acetyl group linked via a thioether bond to an imidazole derivative with a xylyl substituent, potentially giving it specific chemical reactivity and biological properties.

Chemical Identification

  • Chemical Name: Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-
  • CAS Registry Number: 60176-55-8
  • Molecular Formula: C15H18N4O2SC_{15}H_{18}N_4O_2S
  • Molecular Weight: 318.43
  • Synonyms: Acetamide, 2-((1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-((methylamino)carbonyl)-

Potential Applications

The specific applications of Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- would depend on its biological properties and stability. Urea derivatives are used in various fields. Interaction studies would likely focus on its binding affinities with biological targets like enzymes or receptors, with the imidazole ring potentially interacting with metal ions or participating in hydrogen bonding with proteins. Further research is necessary to elucidate these interactions comprehensively.

Toxicity

Acute toxicity data indicates that the compound has a lethal dose (LD50) of 750 mg/kg when administered intraperitoneally in mice, with observed behavioral effects including anticonvulsant activity .

Mechanism of Action

The mechanism of action of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 2,4-xylyl group can enhance the compound’s binding affinity and specificity for its targets. The urea moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of urea derivatives with variable aromatic and heterocyclic substituents. Key structural analogues include:

Compound Name Substituent Variation Key Structural Features
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- (Target) 2,4-xylyl group on imidazole Thioacetyl linker, methyl-urea core
Urea, 1-methyl-3-((1-o-tolylimidazol-2-ylthio)acetyl)- o-Tolyl (2-methylphenyl) group Reduced steric hindrance vs. 2,4-xylyl
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- 2,6-xylyl group Increased steric bulk near imidazole ring
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole core, ethyl-urea Alkyl chain variation, pyrazole substitution

Key Observations :

  • This may affect solubility and metabolic stability .
Physicochemical Properties
  • Melting Points :

    • Quinazoline-dione analogues () exhibit melting points ranging from 103–163°C, influenced by substituent bulk and crystallinity .
    • Pyrazole-urea derivatives () show lower melting points (e.g., 9a: 131–133°C), suggesting that heterocycle type and alkyl chains impact packing efficiency .
    • The target compound’s 2,4-xylyl group likely increases melting point relative to less bulky analogues due to enhanced intermolecular interactions.
  • Spectroscopic Data :

    • IR and NMR spectra for similar compounds () confirm urea carbonyl stretches (~1650–1700 cm⁻¹) and imidazole/pyrazole proton resonances (δ 6.5–8.5 ppm) . The thioacetyl group in the target compound would show distinct S–C=O IR stretches (~1100–1200 cm⁻¹) and deshielded protons near δ 3.5–4.0 ppm.
Toxicity Considerations

lists nitroso-containing ureas (e.g., 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)urea) as high-risk compounds due to nitroso group carcinogenicity . The absence of such groups in the target compound suggests a safer profile, though the 2,4-xylyl moiety’s metabolic fate (e.g., epoxidation) warrants further study.

Biological Activity

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound that combines urea and imidazole functionalities. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure

The compound's molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molar mass of approximately 318.39 g/mol. The structure includes:

  • A urea moiety
  • An imidazole ring
  • A thioether bond connecting to an acetyl group

Anticancer Potential

Recent studies have highlighted the significance of urea derivatives in cancer therapy. For instance, compounds similar to Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- have demonstrated notable antiproliferative effects against various cancer cell lines.

A study evaluated a series of diaryl ureas and found significant inhibitory activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines. The most potent derivative exhibited an IC50 value of approximately 2.39μM2.39\,\mu M for A549 cells, comparable to established anticancer drugs like sorafenib .

The biological activity of urea derivatives often involves:

  • Hydrogen bonding interactions with enzymes and receptors.
  • Nucleophilic substitutions due to the presence of the imidazole and thioether functionalities.
  • Potential binding to metal ions , which can enhance their reactivity and biological efficacy .

Synthesis Methods

Several synthetic pathways have been explored for producing Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-. Key methods include:

  • Nucleophilic substitution reactions involving imidazole derivatives.
  • Cyclization reactions , which can occur under acidic conditions to form bicyclic products.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- alongside related compounds:

Compound NameStructureUnique Features
UreaNH₂CONH₂Simple structure; widely studied
ImidazoleC₃H₄N₂Basic nitrogen-containing heterocycle; versatile reactivity
ThioacetamideCH₃CSNH₂Contains sulfur; used in organic synthesis
BenzimidazoleC₇H₄N₂Contains two nitrogen atoms in the ring; known for biological activity

The unique combination of functionalities in Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- enhances its potential applications compared to simpler analogs.

Case Studies

In an investigation into the cytotoxicity of various urea derivatives against breast and colon cancer cell lines, certain compounds showed promising results. The study indicated that modifications to the urea structure could significantly enhance anticancer properties .

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